molecular formula C5H5BrS B1266441 3-Bromo-2-methylthiophene CAS No. 30319-05-2

3-Bromo-2-methylthiophene

Cat. No. B1266441
CAS RN: 30319-05-2
M. Wt: 177.06 g/mol
InChI Key: DFTNCGRDYHINDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-bromo-2-methylthiophene and related compounds has been explored in various studies. One method involves using 3-methylthiophene and NBS (N-Bromosuccinimide), yielding 2-bromo-3-methylthiophene with a high yield and purity (Zhao Li-juan, 2011). Another approach demonstrates selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming various 2-aryl-4-bromo-5-methylthiophenes (G. Vamvounis & David Gendron, 2013).

Molecular Structure Analysis

The molecular structure of 3-methylthiophene, a related compound, has been investigated using gas electron diffraction and microwave spectroscopic data, providing insights into the structural characteristics of similar thiophene derivatives (M. Tanabe et al., 1996).

Chemical Reactions and Properties

3-Bromo-2-methylthiophene exhibits a range of reactions and properties. For example, its reaction with various aryl bromides under specific conditions yields a variety of functional organic materials, useful in electronic applications (G. Vamvounis & David Gendron, 2013).

Physical Properties Analysis

Studies on related thiophene compounds, like 3-methylthiophene, reveal insights into the physical properties of 3-bromo-2-methylthiophene. The analysis of 3-methylthiophene's molecular structure and torsional vibration contributes to understanding its physical characteristics (M. Tanabe et al., 1996).

Chemical Properties Analysis

Research on the chemical properties of thiophene derivatives provides valuable information about 3-bromo-2-methylthiophene. The study of the electrochemical and optical properties of poly(3-methylthiophenes) helps in comprehending its chemical behavior (C. Arbizzani et al., 1992).

Scientific Research Applications

Organic Electronic Materials

  • 3-Bromo-2-methylthiophene is used in the synthesis of functional organic electronic materials. A study by Vamvounis and Gendron (2013) demonstrates the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is valuable in preparing materials for electro- and photoactive applications, with yields ranging from 27–63% (Vamvounis & Gendron, 2013).

Polymerization Research

  • In polymer chemistry, 3-bromo-2-methylthiophene plays a crucial role. Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of polymers like polythiophene with nucleophiles, including 3-bromo-2-methylthiophene. Their findings are significant for understanding the chemical processes in the development of conductive polymers (Qi, Rees, & Pickup, 1996).

Synthesis of Novel Compounds

  • The compound is integral in synthesizing new chemical entities. Liu, Yang, and Yu (2008) described a process where 3-bromo-2-methylthiophene was used to synthesize a novel photochromic compound, which was characterized for its photochromic behavior. This type of research contributes to the advancement of materials science, especially in the field of photoresponsive materials (Liu, Yang, & Yu, 2008).

Photostabilization of Materials

  • 3-Bromo-2-methylthiophene derivatives have been utilized as photostabilizers. Balakit et al. (2015) synthesized new thiophene derivatives, including those derived from 3-bromo-2-methylthiophene, and studied their effectiveness in reducing the photodegradation of poly(vinyl chloride). Such research is crucial for developing materials with improved longevity and resistance to environmental factors (Balakit et al., 2015).

Electrochemical Studies

  • The electrochemical properties of 3-bromo-2-methylthiophene are also of significant interest. Sato, Tanaka, and Kaeriyama (1986) explored the electrochemical polymerization of 3-methylthiophene, where derivatives like 3-bromo-2-methylthiophene are vital. Their research aids in understanding the electrical properties of polythiophenes, which are essential in various technological applications (Sato, Tanaka, & Kaeriyama, 1986).

Safety And Hazards

3-Bromo-2-methylthiophene is considered hazardous. It is classified as a flammable liquid and has acute oral and dermal toxicity. It can cause skin irritation and serious eye damage. It also has specific target organ toxicity, with the respiratory system being a target organ .

Future Directions

2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-bromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNCGRDYHINDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057707
Record name 3-Bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylthiophene

CAS RN

30319-05-2
Record name 3-Bromo-2-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30319-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30319-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methylthiophene
Reactant of Route 2
3-Bromo-2-methylthiophene
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-methylthiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-methylthiophene
Reactant of Route 5
3-Bromo-2-methylthiophene
Reactant of Route 6
3-Bromo-2-methylthiophene

Citations

For This Compound
69
Citations
G Vamvounis, D Gendron - Tetrahedron Letters, 2013 - Elsevier
… Selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form a library … oxidative insertion of the bromine in 3-bromo-2-methylthiophene. This method will be useful …
Number of citations: 13 www.sciencedirect.com
AA Balakit, GA El-Hiti, K Smith - Iraqi National Journal of Chemistry, 2013 - iasj.net
… 3-Bromo-2methylthiophene-5-carboxaldehyde (3; 1.00 g, 4.90 mmol) was added in a dropwise manner to the solution via syringe over 10 min. The resulting thick dark red mixture was …
Number of citations: 7 www.iasj.net
BB Br - Acta chemica scandinavica, 1991 - actachemscand.org
… Stirring 3-bromo-2-methylthiophene 1,1-dioxide, 3-bromo-2-… by studying the behaviour of 3-bromo2-methylthiophene 1,1-… of 3-bromo-2-methylthiophene into 3-bromo-2-methyl-5-tri- …
Number of citations: 16 actachemscand.org
D Gendron, G Vamvounis - Organic Preparations and Procedures …, 2015 - Taylor & Francis
… of 3-bromo-2-methylthiophene was not observed. The observed selectivity is rationalized by the preferred oxidative addition of the aryl bromide (rather than 3-bromo-2-methylthiophene) …
Number of citations: 4 www.tandfonline.com
N Assad, F Abdul-Hameed, E Yousif, A Balakit - Al-Nahrain Journal of …, 2015 - iasj.net
… In a 10 mL microwave vial charged with a magnetic bar, 3-bromo-2-methylthiophene-5carboxaldehyde (0.30 g, 1.46 mmol) and 4-methoxyaniline (0.18 g, 1.46 mmol) were dissolved in …
Number of citations: 6 www.iasj.net
M Kogami, N Watanabe - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
… This synthesis began with 2-methylthiophene, which was converted into 3-bromo-2-methylthiophene (3) according to literature methods.As for preparation of the Grignard reagent from 3…
Number of citations: 3 www.jstage.jst.go.jp
AA Balakit, A Ahmed, GA El-Hiti, K Smith… - International Journal of …, 2015 - hindawi.com
… In a 10mL microwave vial charged with a magnetic bar, 3-bromo-2-methylthiophene5-carboxaldehyde (3; 0.30 g, 1.46 mmol) and the appropriate amine (1.46mmol) were dissolved in …
Number of citations: 65 www.hindawi.com
M Kogami, N Watanabe - Synthetic Communications, 2013 - Taylor & Francis
… Lithium chloride was found to accelerate formation of the Grignard reagent from inactive 3-bromo-2-methylthiophene (1) and commercial magnesium metal. Based on this finding, a …
Number of citations: 7 www.tandfonline.com
JW Cheon, HH Cho, SH Kim - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
… the key intermediate, 5-arylated 3-bromo-2-methylthiophene, via the direct CH activation of 3-… approach toward 3-bromo-2-methylthiophene derivatives can provide ready access to a …
Number of citations: 1 onlinelibrary.wiley.com
M Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
… carried out at—60 showed the presence of starting material 1 (27%), 3, 4-dibromo-2-methylthiophene (2)(24%), 4-bromo-2-methylthiophene (3)(5%), and 3-bromo-2-methylthiophene (8)…
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.